molecular formula C17H15NO4 B2475442 1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797345-49-3

1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2475442
CAS No.: 1797345-49-3
M. Wt: 297.31
InChI Key: FIVRYUCBOWVOEG-UHFFFAOYSA-N
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Description

1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of furan and benzofuran moieties in its structure suggests potential biological and pharmacological activities, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimizing the synthetic routes to increase yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the furan and benzofuran rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of furan and benzofuran moieties in a single molecule enhances its potential for interacting with multiple biological targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

1'-(furan-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15(14-6-3-11-21-14)18-9-7-17(8-10-18)13-5-2-1-4-12(13)16(20)22-17/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVRYUCBOWVOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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